molecular formula C10H12BrNO B1381690 3-[(3-Bromophenoxy)methyl]azetidine CAS No. 1862010-13-6

3-[(3-Bromophenoxy)methyl]azetidine

Cat. No.: B1381690
CAS No.: 1862010-13-6
M. Wt: 242.11 g/mol
InChI Key: JRRSPKQNARIEOB-UHFFFAOYSA-N
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Description

3-[(3-Bromophenoxy)methyl]azetidine is a chemical compound with the molecular formula C10H12BrNO It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles

Biochemical Analysis

Biochemical Properties

3-[(3-Bromophenoxy)methyl]azetidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidine derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These interactions often involve the binding of the azetidine ring to the active sites of these enzymes, modulating their catalytic activity and enhancing their ability to neutralize reactive oxygen species (ROS).

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, azetidine derivatives can modulate the activity of key signaling molecules such as Akt and PTEN, which are involved in cell survival and apoptosis . By altering the phosphorylation status of these proteins, this compound can promote cell survival under stress conditions and inhibit apoptotic pathways, thereby enhancing cell viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azetidine ring can form stable complexes with various proteins, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . This inhibition is achieved through the binding of the azetidine ring to the catalytic zinc ion in the active site of MMPs, preventing substrate access and subsequent enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under physiological conditions, maintaining its structural integrity over extended periods . Prolonged exposure to oxidative environments can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can sustain its protective effects on cells, reducing oxidative stress and apoptosis over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . In mitochondria, this compound can modulate mitochondrial function and energy production, while in lysosomes, it can influence autophagic processes and cellular waste management.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Bromophenoxy)methyl]azetidine typically involves the reaction of 3-bromophenol with azetidine in the presence of a suitable base. One common method is the nucleophilic substitution reaction where 3-bromophenol reacts with azetidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Bromophenoxy)methyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as phenols or quinones.

    Reduction: Reduced products such as 3-[(3-phenoxy)methyl]azetidine.

    Substitution: Substituted products depending on the nucleophile used, such as 3-[(3-aminophenoxy)methyl]azetidine.

Scientific Research Applications

3-[(3-Bromophenoxy)methyl]azetidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.

    3-[(3-Chlorophenoxy)methyl]azetidine: Similar structure with a chlorine atom instead of bromine.

    3-[(3-Fluorophenoxy)methyl]azetidine: Similar structure with a fluorine atom instead of bromine.

Uniqueness

3-[(3-Bromophenoxy)methyl]azetidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and biological activity, making it distinct from its chloro- and fluoro-analogues.

Properties

IUPAC Name

3-[(3-bromophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRSPKQNARIEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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